Pyrazolethione, 3-10
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Overview
Description
Pyrazolethione, 3-10 is a heterocyclic compound containing a five-membered ring with two adjacent nitrogen atoms and a sulfur atom This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolethione, 3-10 typically involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization with sulfur-containing reagents. One common method includes the use of thiosemicarbazide as a sulfur source, which reacts with the aldehyde to form the corresponding thiosemicarbazone. This intermediate then undergoes cyclization under acidic or basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being investigated to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Pyrazolethione, 3-10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, alkoxides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often requiring heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or alkoxy-substituted pyrazoles
Scientific Research Applications
Chemistry
In chemistry, pyrazolethione, 3-10 is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology
Biologically, this compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents. It has also been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways .
Medicine
In medicinal chemistry, this compound is explored for its anti-inflammatory and anticancer activities. It has shown promise in preclinical studies as a potential therapeutic agent for treating various inflammatory diseases and certain types of cancer .
Industry
Industrially, this compound is used in the development of agrochemicals, such as herbicides and pesticides. Its ability to inhibit specific enzymes in pests makes it an effective component in crop protection products .
Mechanism of Action
The mechanism of action of pyrazolethione, 3-10 involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways in microorganisms or cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A basic structure with two adjacent nitrogen atoms in a five-membered ring.
Thiazole: Contains a sulfur atom and a nitrogen atom in a five-membered ring.
Imidazole: Features two non-adjacent nitrogen atoms in a five-membered ring.
Uniqueness
Pyrazolethione, 3-10 is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This dual functionality allows for a broader range of applications, particularly in the development of multifunctional therapeutic agents and agrochemicals .
Properties
IUPAC Name |
4-[(2-chlorophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3S/c1-12-14(11-19-16-10-6-5-9-15(16)18)17(22)21(20-12)13-7-3-2-4-8-13/h2-11,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNUORVYFSBZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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